molecular formula C6H7F5O B2512394 5,5,6,6,6-Pentafluorohexanal CAS No. 135671-21-5

5,5,6,6,6-Pentafluorohexanal

Cat. No.: B2512394
CAS No.: 135671-21-5
M. Wt: 190.113
InChI Key: BSKCSZUYCDXPAX-UHFFFAOYSA-N
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Description

5,5,6,6,6-Pentafluorohexanal is an organic compound characterized by the presence of five fluorine atoms attached to the sixth carbon of a hexanal structure. This compound is part of the broader class of per- and polyfluoroalkyl substances (PFAS), which are known for their unique chemical properties, including high stability and resistance to degradation.

Scientific Research Applications

5,5,6,6,6-Pentafluorohexanal has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential effects on biological systems, particularly in the context of PFAS toxicity and bioaccumulation.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Future Directions

: Comprehensive analysis unveils altered binding kinetics of 5-/6-methylCytosine/adenine modifications in R2R3-DNA system : 5,5,6,6,6-pentafluorohexane-2,4-dione | 356-40-1 - MilliporeSigma

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,6,6,6-Pentafluorohexanal typically involves the fluorination of hexanal derivatives. One common method is the direct fluorination of hexanal using elemental fluorine or other fluorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, at low temperatures to prevent over-fluorination and decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of specialized fluorinating agents such as cobalt trifluoride or silver fluoride. These agents facilitate the selective introduction of fluorine atoms into the hexanal structure. The process is typically conducted in a continuous flow reactor to ensure precise control over reaction conditions and to maximize yield.

Chemical Reactions Analysis

Types of Reactions

5,5,6,6,6-Pentafluorohexanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents such as organolithium compounds or Grignard reagents can be used for substitution reactions.

Major Products Formed

    Oxidation: 5,5,6,6,6-Pentafluorohexanoic acid.

    Reduction: 5,5,6,6,6-Pentafluorohexanol.

    Substitution: Various substituted hexanal derivatives depending on the reagent used.

Mechanism of Action

The mechanism of action of 5,5,6,6,6-Pentafluorohexanal involves its interaction with various molecular targets and pathways. The presence of multiple fluorine atoms can significantly alter the compound’s reactivity and interaction with biological molecules. For example, the fluorine atoms can enhance the compound’s lipophilicity, allowing it to interact more readily with lipid membranes and proteins. This can lead to alterations in cellular processes and potential toxic effects.

Comparison with Similar Compounds

Similar Compounds

    5,5,6,6,6-Pentafluorohexane-2,4-dione: Another fluorinated hexane derivative with different functional groups.

    5,5,6,6,6-Pentafluorohexanoic acid: The oxidized form of 5,5,6,6,6-Pentafluorohexanal.

    5,5,6,6,6-Pentafluorohexanol: The reduced form of this compound.

Uniqueness

This compound is unique due to its specific arrangement of fluorine atoms and the presence of an aldehyde functional group. This combination imparts distinct chemical properties, such as high reactivity towards nucleophiles and resistance to oxidative degradation. These properties make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5,5,6,6,6-pentafluorohexanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F5O/c7-5(8,6(9,10)11)3-1-2-4-12/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSKCSZUYCDXPAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC=O)CC(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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